molecular formula C10H17N3O6 B13382157 2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid

2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid

Cat. No.: B13382157
M. Wt: 275.26 g/mol
InChI Key: OWOFCNWTMWOOJJ-UHFFFAOYSA-N
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Description

2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid is a complex organic compound with significant relevance in various scientific fields. This compound is known for its unique structure and properties, which make it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,5-diamino-5-oxopentanoic acid with pentanedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-diamino-5-oxopentanoic acid: A simpler analog with similar functional groups.

    Pentanedioic acid: Shares the pentanedioic acid moiety but lacks the amino groups.

    2-amino-5-oxopentanoic acid: Another related compound with a similar backbone structure.

Uniqueness

2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOFCNWTMWOOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902275
Record name NoName_1510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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